Methyl (4-sulfamoylphenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

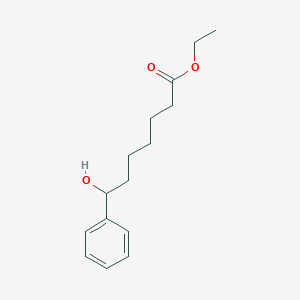

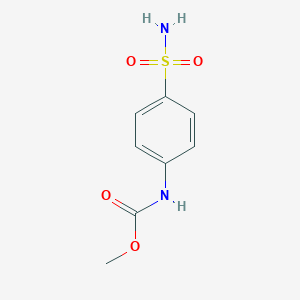

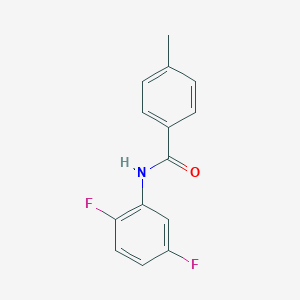

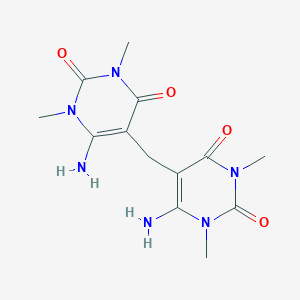

“Methyl (4-sulfamoylphenyl)carbamate” is a chemical compound with the CAS Number: 14070-56-5 . It has a molecular weight of 230.24 .

Molecular Structure Analysis

The molecular structure of “Methyl (4-sulfamoylphenyl)carbamate” contains a total of 25 bonds. There are 15 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aromatic), and 1 sulfonamide (thio-/dithio-) .Chemical Reactions Analysis

Carbamates, including “Methyl (4-sulfamoylphenyl)carbamate”, can undergo various chemical reactions. For instance, methyl carbamate can act as a carbamoyl donor in tin-catalyzed transcarbamoylation .Physical And Chemical Properties Analysis

“Methyl (4-sulfamoylphenyl)carbamate” is a powder at room temperature . It has a melting point of 224-225 degrees Celsius .Aplicaciones Científicas De Investigación

Anticonvulsant Activity and Pharmacokinetics

- Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis : New classes of sulfamoylphenyl carbamate derivatives, including 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC) and its analogs, have been synthesized and evaluated for anticonvulsant activities. These compounds have shown promise in rat models for their potential use in treating epilepsy, with varying efficacy based on their enantiomeric forms. Their pharmacokinetic properties, such as clearance and brain permeability, have also been assessed to understand their therapeutic potential better (Odi et al., 2021).

Antimicrobial and Anti-inflammatory Properties

- New Sulfonamide Hybrids : Novel sulfonamide carbamate hybrids have been synthesized and evaluated for their antimicrobial activities. Certain derivatives showed significant activity against bacteria, suggesting their potential as antimicrobial agents. Molecular docking studies provided insights into their mechanisms of action, offering a pathway for developing new antimicrobial therapies (Hussein, 2018).

Corrosion Inhibition

- Adsorption and Inhibition Effect on Metals : The interaction of methyl carbamate with copper in acidic conditions was studied, revealing its potential as a cathodic type corrosion inhibitor. This research provides valuable insights into the protective mechanisms of carbamates on metal surfaces, which could be crucial for industrial applications to prevent corrosion-related damage (John et al., 2013).

Chemical Synthesis and Transformations

- Synthesis and Transformations : Studies focused on the synthesis of methyl [4-(oxoacetyl)phenyl]carbamate and its subsequent reactions to produce various derivatives. These chemical transformations highlight the compound's versatility in synthesizing a range of chemical entities, which could be useful in developing new materials or pharmaceuticals (Velikorodov & Shustova, 2017).

Safety And Hazards

Direcciones Futuras

The future directions for “Methyl (4-sulfamoylphenyl)carbamate” and other carbamates could involve further exploration of their synthesis methods, chemical reactions, and applications. For instance, the use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent and catalyst enables the direct conversion of low-concentration CO 2 into carbamates .

Propiedades

IUPAC Name |

methyl N-(4-sulfamoylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-14-8(11)10-6-2-4-7(5-3-6)15(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWKTXIPRZXRJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402648 |

Source

|

| Record name | Methyl (4-sulfamoylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (4-sulfamoylphenyl)carbamate | |

CAS RN |

14070-56-5 |

Source

|

| Record name | Methyl (4-sulfamoylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Piperazin-1-yl)ethoxy]acetonitrile](/img/structure/B172336.png)

![[2-(Piperazin-1-yl)ethoxy]acetic acid](/img/structure/B172338.png)

![2-Butyl-2H-benzo[d][1,2,3]triazole](/img/structure/B172346.png)

![heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate](/img/structure/B172370.png)